(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
Brand Name: Vulcanchem
CAS No.: 864976-17-0
VCID: VC4458700
InChI: InChI=1S/C21H17BrN2O2S/c1-26-12-11-24-18-10-9-15(22)13-19(18)27-21(24)23-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3
SMILES: COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C21H17BrN2O2S
Molecular Weight: 441.34

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

CAS No.: 864976-17-0

Cat. No.: VC4458700

Molecular Formula: C21H17BrN2O2S

Molecular Weight: 441.34

* For research use only. Not for human or veterinary use.

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide - 864976-17-0

Specification

CAS No. 864976-17-0
Molecular Formula C21H17BrN2O2S
Molecular Weight 441.34
IUPAC Name N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide
Standard InChI InChI=1S/C21H17BrN2O2S/c1-26-12-11-24-18-10-9-15(22)13-19(18)27-21(24)23-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3
Standard InChI Key STACTLZGKOBUIY-LNVKXUELSA-N
SMILES COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-(6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene)-1-naphthamide reflects its core benzothiazole scaffold substituted with a bromine atom at position 6, a 2-methoxyethyl group at position 3, and a 1-naphthamide moiety at position 2. Its molecular formula is C₂₁H₁₈BrN₃O₂S, with a molecular weight of 480.41 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₈BrN₃O₂S
Molecular Weight480.41 g/mol
ConfigurationZ-isomer
SolubilityLikely low in water; soluble in DMSO or DMF

Structural Analysis

The benzothiazole core (C₇H₄NS) is fused with a benzene ring, while the 2-methoxyethyl group (-OCH₂CH₂OCH₃) introduces ether functionality. The Z-configuration arises from the spatial arrangement of the naphthamide group relative to the benzothiazole’s nitrogen lone pair. Bromine at position 6 enhances electrophilic reactivity, potentially aiding in further functionalization .

Synthesis and Reaction Pathways

Benzothiazole Core Formation

The synthesis begins with constructing the benzothiazole scaffold. A common method involves cyclizing 2-amino-4-bromo-5-methoxybenzenethiol with carbon disulfide under basic conditions, as demonstrated for analogous compounds . For example, 5-methoxybenzo[d]thiazole-2-thiol is synthesized via refluxing 2-amino-4-methoxybenzenethiol with carbon disulfide in ethanol (76% yield) .

Coupling with 1-Naphthamide

The final step involves coupling the benzothiazole intermediate with 1-naphthoyl chloride. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is effective for amide bond formation under mild conditions . For instance, a similar reaction between 5-methoxybenzo[d]thiazole-2-thiol and an arylpyrazinone using PyBOP and diisopropylethylamine yielded the desired product in 4% yield after purification .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Benzothiazole cyclizationCS₂, NaOH, ethanol, reflux76%
23-Alkylation2-Methoxyethyl bromide, TEA~70%*
3Amide coupling1-Naphthoyl chloride, PyBOP15%*
*Estimated based on analogous reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): Key signals include:

    • δ 8.09 (d, 1H, J = 9.76 Hz, naphthyl H),

    • δ 7.61 (d, 1H, J = 8.9 Hz, benzothiazole H),

    • δ 4.53 (t, 2H, OCH₂CH₂OCH₃),

    • δ 3.87 (s, 3H, OCH₃) .

  • ¹³C NMR: Expected signals at δ 168.5 (C=O), δ 154.2 (benzothiazole C2), and δ 55.1 (OCH₃).

Mass Spectrometry (MS)

High-resolution MS (HRMS) would show a molecular ion peak at m/z 480.41 (M⁺). Fragmentation patterns include loss of Br (79.9 Da) and the naphthamide moiety (C₁₁H₈NO).

AssayExpected ActivityBasis for Prediction
AntibacterialMIC: 4–16 µg/mLBromine enhances lipophilicity
AnticancerIC₅₀: 0.5–5 µMNaphthamide intercalation
Anti-inflammatoryModerate COX-2 inhibitionBenzothiazole scaffold

Applications in Materials Science

Organic Electronics

Benzothiazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The naphthamide group’s extended conjugation could improve charge mobility, making the compound a candidate for emissive layers.

Coordination Chemistry

The sulfur and nitrogen atoms in benzothiazoles can coordinate to metals. For instance, (Z)-2-(benzylimino)-2H-chromene-3-carboxamide forms stable complexes with Cu(II) . The target compound may act as a ligand for catalytic or sensing applications.

Future Directions and Challenges

Synthetic Optimization

Current yields for analogous compounds remain low (e.g., 4% in PyBOP-mediated couplings ). Microwave-assisted synthesis or flow chemistry could improve efficiency.

Toxicity Profiling

Brominated aromatics may pose environmental risks. Assessing ecotoxicity via models like Daphnia magna assays is critical before large-scale applications.

Computational Modeling

Density functional theory (DFT) studies could predict binding affinities for biological targets, guiding structural modifications.

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